molecular formula C28H30N2O7 B384660 4-(1-BENZOFURAN-2-CARBONYL)-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-(1-BENZOFURAN-2-CARBONYL)-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B384660
M. Wt: 506.5g/mol
InChI Key: SVEADNYQHLBLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-BENZOFURAN-2-CARBONYL)-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-(1-BENZOFURAN-2-CARBONYL)-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuran and pyrrolone intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control.

Scientific Research Applications

4-(1-BENZOFURAN-2-CARBONYL)-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-(1-BENZOFURAN-2-CARBONYL)-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include other benzofuran and pyrrolone derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications .

Properties

Molecular Formula

C28H30N2O7

Molecular Weight

506.5g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H30N2O7/c1-3-36-21-9-8-19(17-22(21)34-2)25-24(26(31)23-16-18-6-4-5-7-20(18)37-23)27(32)28(33)30(25)11-10-29-12-14-35-15-13-29/h4-9,16-17,25,32H,3,10-15H2,1-2H3

InChI Key

SVEADNYQHLBLRO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4)OC

Origin of Product

United States

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